molecular formula C13H9Cl2N3O2 B5798284 N'-[(3,4-dichlorobenzoyl)oxy]-2-pyridinecarboximidamide

N'-[(3,4-dichlorobenzoyl)oxy]-2-pyridinecarboximidamide

Cat. No. B5798284
M. Wt: 310.13 g/mol
InChI Key: CFVNVLRHAKDKAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-[(3,4-dichlorobenzoyl)oxy]-2-pyridinecarboximidamide, commonly known as DCPI, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a pyridine derivative that has been synthesized through a specific method, and its mechanism of action has been studied extensively. In

Mechanism of Action

The mechanism of action of DCPI involves the inhibition of tubulin polymerization, which leads to the disruption of microtubule dynamics and cell cycle arrest. Microtubules are essential components of the cytoskeleton, and they play a critical role in cell division, intracellular transport, and cell morphology. DCPI binds to the colchicine-binding site on tubulin, which prevents the formation of microtubules and leads to the disruption of cell division and cell death.
Biochemical and Physiological Effects:
DCPI has been found to have potent antitumor activity, and its mechanism of action involves the inhibition of tubulin polymerization. It has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Furthermore, DCPI has been found to have potential applications in the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid-beta peptides.

Advantages and Limitations for Lab Experiments

DCPI has several advantages for lab experiments, including its potent activity against cancer cells and its ability to inhibit the production of pro-inflammatory cytokines. However, there are also limitations to its use, including its potential toxicity and the need for further research to determine its safety and efficacy in humans.

Future Directions

There are several future directions for the research on DCPI. One potential direction is the development of more potent and selective analogs of DCPI that can be used for the treatment of cancer and other diseases. Another direction is the investigation of the potential use of DCPI in combination with other drugs for the treatment of cancer. Furthermore, more research is needed to determine the safety and efficacy of DCPI in humans and to identify any potential side effects. Overall, the research on DCPI has the potential to lead to the development of new and effective treatments for cancer, inflammation, and Alzheimer's disease.

Synthesis Methods

The synthesis of DCPI involves the reaction of 3,4-dichlorobenzoyl chloride with 2-aminopyridine in the presence of a base. The reaction results in the formation of DCPI, which is then purified through recrystallization. The purity of the compound is determined through various analytical techniques, including NMR spectroscopy, mass spectrometry, and elemental analysis.

Scientific Research Applications

DCPI has been studied extensively for its potential applications in various fields of scientific research. It has been found to have potent antitumor activity, and its mechanism of action involves the inhibition of tubulin polymerization, which leads to the disruption of microtubule dynamics and cell cycle arrest. DCPI has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Furthermore, DCPI has been found to have potential applications in the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid-beta peptides.

properties

IUPAC Name

[(Z)-[amino(pyridin-2-yl)methylidene]amino] 3,4-dichlorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2N3O2/c14-9-5-4-8(7-10(9)15)13(19)20-18-12(16)11-3-1-2-6-17-11/h1-7H,(H2,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFVNVLRHAKDKAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=NOC(=O)C2=CC(=C(C=C2)Cl)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=NC(=C1)/C(=N/OC(=O)C2=CC(=C(C=C2)Cl)Cl)/N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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